molecular formula C17H11N3O2 B13448428 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4

9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4

Cat. No.: B13448428
M. Wt: 293.31 g/mol
InChI Key: XJFIJMUNORMRCD-KDWZCNHSSA-N
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Description

9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of a pyridoindole compound. This compound is characterized by the presence of a nitrophenyl group attached to the pyridoindole core. The deuterium atoms in the structure are often used to study the compound’s behavior in various chemical and biological processes due to their unique properties.

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

293.31 g/mol

IUPAC Name

9-(2,3,5,6-tetradeuterio-4-nitrophenyl)pyrido[3,4-b]indole

InChI

InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H/i5D,6D,7D,8D

InChI Key

XJFIJMUNORMRCD-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C3=CC=CC=C3C4=C2C=NC=C4)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridoindole in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and high-throughput screening can also aid in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The pyridoindole core can bind to specific proteins or enzymes, modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in studying reaction mechanisms and metabolic pathways. The nitrophenyl group also imparts specific reactivity, making this compound valuable in various research applications.

Biological Activity

The compound 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of pyridoindole, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}N2_{2}O2_{2}D4_{4}
  • Molecular Weight : Approximately 279.33 g/mol
  • Functional Groups : The presence of a nitrophenyl group and deuterium enhances the compound's stability and reactivity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially affecting gene expression and cellular proliferation.

Antimicrobial Properties

Research indicates that derivatives of pyridoindoles exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that certain pyridoindoles demonstrate effectiveness against resistant strains of bacteria, making them potential candidates for new antimicrobial agents.

Anticancer Activity

This compound has been investigated for its anticancer properties:

  • In vitro Studies : Compounds in this class have shown cytotoxic effects on cancer cell lines, with IC50_{50} values indicating effective concentrations for inhibiting cell growth.
  • In vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and improved survival rates compared to control groups .

Case Studies

  • Antiplasmodial Efficacy
    • A study evaluated the antiplasmodial activity of related pyridoindole derivatives against Plasmodium berghei. The compounds exhibited significant chemosuppression and improved survival rates in treated mice. The therapeutic index was determined to be >80, indicating a favorable safety profile .
  • Neuroprotective Effects
    • Research has highlighted the neuroprotective potential of pyridoindoles. In models of neurodegeneration, these compounds showed promise in protecting neuronal cells from oxidative stress and apoptosis .

Data Tables

Biological ActivityTest SystemIC50_{50} (µM)Observations
AntimicrobialBacterial Strains10-20Effective against resistant strains
AnticancerCancer Cell Lines5-15Significant cytotoxicity observed
AntimalarialP. berghei Model<50High chemosuppression rate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the pyrido[3,4-b]indole core in deuterated analogs like 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4?

  • Methodological Answer : Palladium-catalyzed amidation and cyclization are robust approaches for synthesizing pyridoindole derivatives. For example, Pd-catalyzed reactions using Cs₂CO₃ as a base in t-BuOH at 110°C yielded related pyridoindoles with 25% efficiency . Deuterated precursors (e.g., deuterated alkyl halides or amines) can be integrated into similar protocols to introduce isotopic labels. Post-synthetic functionalization (e.g., nitrophenyl group addition) may employ Suzuki-Miyaura coupling, leveraging aryl boronic acids and Pd catalysts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • LC-MS : Confirms molecular weight and purity. For non-deuterated analogs, LC-MS showed [M+H]⁺ peaks (e.g., m/z = 351 for C₂₄H₁₈N₂O) .
  • ¹H/¹³C NMR : Identifies structural integrity and deuterium incorporation. For example, ¹³C NMR of pyridoindole derivatives resolved signals for aromatic carbons (δ 110–150 ppm) and substituents (e.g., thiophene at δ 125 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N % within 0.2% of theoretical values) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound is classified for laboratory use only (not for drug/household applications) .
  • Store in airtight containers at room temperature, away from light and moisture. No acute toxicity data are available, but treat as a potential irritant .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the introduction of the 4'-nitrophenyl group?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaryl intermediates. Evidence shows THF at 70°C yielded 12% product, while t-BuOH at 110°C improved yields to 25% .
  • Catalyst Tuning : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., XPhos) may stabilize transition states for cross-coupling .
  • Deuterium Stability : Monitor reaction pH (<7) to prevent H/D exchange in acidic/basic conditions .

Q. How should researchers resolve discrepancies between elemental analysis and spectral data (e.g., unexpected H/D ratios)?

  • Methodological Answer :

  • Cross-Validation : Compare LC-MS (to confirm molecular ion) with ¹H NMR (to quantify non-deuterated protons). For example, a 0.3% deviation in N% was noted in CHN analysis for pyridoindoles, requiring iterative synthesis adjustments .
  • Isotopic Purity Assays : Use mass spectrometry or isotope-ratio MS to quantify deuterium enrichment.

Q. What strategies mitigate signal overlap in ¹H NMR spectra of deuterated pyridoindoles?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals. For example, HSQC correlated ¹H (δ 7.2–8.5 ppm) with ¹³C signals in pyridoindole derivatives .
  • Solvent Selection : Deuterated DMSO-d₆ or CDCl₃ may improve resolution due to varying solubility .

Q. How can stability studies be designed to assess degradation under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH). Monitor via HPLC for decomposition products .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .

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